molecular formula C9H11N3O B1484006 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile CAS No. 2092792-45-3

2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1484006
CAS No.: 2092792-45-3
M. Wt: 177.2 g/mol
InChI Key: RIDLTNDPFUQQHS-UHFFFAOYSA-N
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Description

2-(3-Cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a chemical compound characterized by its unique structure, which includes a pyrazolyl ring substituted with a cyclobutyl group and a hydroxy group, as well as an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cyclobutyl hydrazine with a suitable diketone or β-diketone under acidic conditions. The reaction conditions are carefully controlled to ensure the formation of the pyrazolyl ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors or batch reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted pyrazolyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: Its applications extend to material science, where it is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological or chemical context, but it generally involves binding to enzymes or receptors, leading to downstream effects.

Comparison with Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazolyl ring structure but has different substituents.

  • 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Another pyrazolyl derivative with distinct functional groups.

Uniqueness: 2-(3-Cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is unique due to its specific combination of cyclobutyl and hydroxy groups, which confer distinct chemical and biological properties compared to other pyrazolyl derivatives.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

2-(5-cyclobutyl-3-oxo-1H-pyrazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-4-5-12-9(13)6-8(11-12)7-2-1-3-7/h6-7,11H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDLTNDPFUQQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
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2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
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2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 6
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